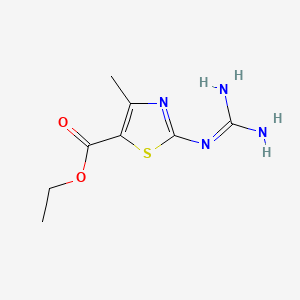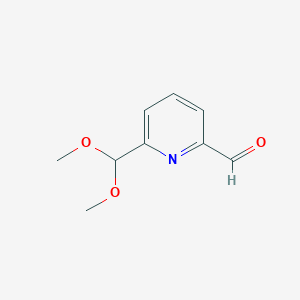
Sodium dimethyldithiocarbamate dihydrate
Overview
Description
Sodium dimethyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula C₃H₁₀NNaO₂S₂. It is commonly used as a chemical reagent in various industrial and scientific applications. This compound appears as a white or pale yellow, water-soluble solid and is known for its role as a precursor to fungicides and rubber chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dimethyldithiocarbamate dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-purity reagents and precise temperature control to facilitate the crystallization of the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium dimethyldithiocarbamate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, such as thiram.
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Complexation: It forms complexes with transition metal ions, which are used in various applications.
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I₂) is commonly used for oxidation reactions.
Solvents: Water and organic solvents like ethanol are used depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Disulfides: Formed through oxidation.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
Sodium dimethyldithiocarbamate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for transition metal ions and as a precursor to various chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cell division.
Industry: Utilized in water treatment, rubber processing, and as a biocide in paints and coatings
Mechanism of Action
The mechanism of action of sodium dimethyldithiocarbamate dihydrate involves the disruption of cell membranes in bacteria, fungi, and viruses, effectively hindering their reproductive capabilities. Additionally, it has demonstrated the ability to impede the division of specific cancer cells. The compound acts by inhibiting metal-dependent and sulfhydryl enzyme systems, which are crucial for the survival and proliferation of these organisms .
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups.
Potassium dimethyldithiocarbamate: Similar but with potassium as the cation.
Zinc dimethyldithiocarbamate: A metal complex of dimethyldithiocarbamate with zinc.
Uniqueness: Sodium dimethyldithiocarbamate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring metal ion chelation and as a precursor to various industrial chemicals .
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)

